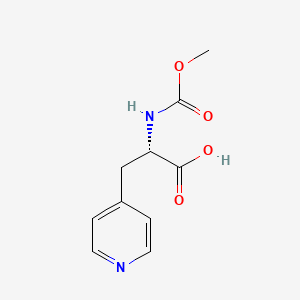
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration This compound features a methoxycarbonyl group, an amino group, and a pyridin-4-yl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and (S)-alanine.
Formation of Intermediate: The pyridine-4-carboxaldehyde is reacted with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: The enantiomer of the (S)-compound with different stereochemistry.
2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid: A structural isomer with the pyridine ring at a different position.
2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Another isomer with the pyridine ring at yet another position.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is unique due to its specific (S)-stereochemistry, which can result in different biological activities and properties compared to its enantiomers and isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
(2S)-2-(methoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)6-7-2-4-11-5-3-7/h2-5,8H,6H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChIキー |
UOSKMTUFLJBJTJ-QMMMGPOBSA-N |
異性体SMILES |
COC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O |
正規SMILES |
COC(=O)NC(CC1=CC=NC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


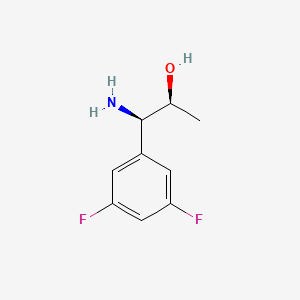
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
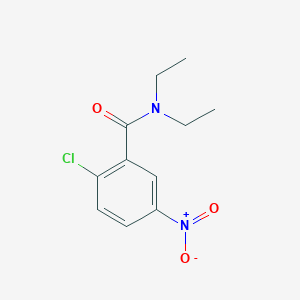
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)
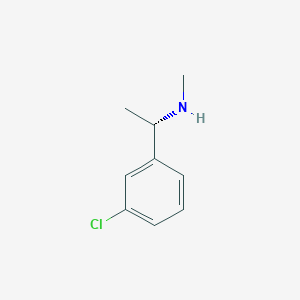
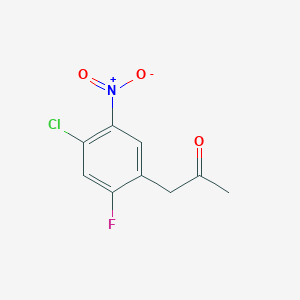
![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)
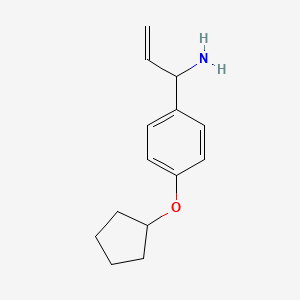
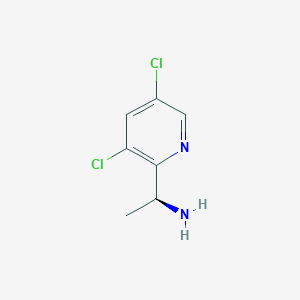
![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)


![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
